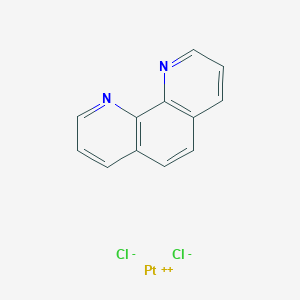

Dichloro(1,10-phenanthroline)platinum(II)

Overview

Description

Dichloro(1,10-phenanthroline)platinum(II) is a coordination compound with the chemical formula C12H8Cl2N2Pt. It is known for its distinctive yellow crystalline appearance and its solubility in organic solvents such as ethanol and dimethyl sulfoxide . This compound is notable for its applications in various fields, including catalysis, material science, and medicinal chemistry.

Mechanism of Action

Dichloro(1,10-phenanthroline)platinum(II)

, also known as [Pt(phen)Cl2], is a fascinating compound with a variety of applications in biochemical research . Here’s an overview of its mechanism of action:

Target of Action

The primary targets of Pt(phen)Cl2 are large biomolecules such as amino acids and DNA . The compound has a strong affinity for these targets, which makes it useful in various biochemical studies .

Mode of Action

Pt(phen)Cl2 interacts with its targets through a process known as coordination exchange reactions . In these reactions, Pt(phen)Cl2 forms complexes with its target molecules, leading to changes in their structure and function .

Biochemical Pathways

Its ability to form complexes with amino acids and dna suggests that it could influence a variety of cellular processes, including protein synthesis and dna replication .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pt(phen)Cl2 is currently limited. Its solubility in organic solvents like ethanol and dimethyl sulfoxide suggests that it could be readily absorbed and distributed within the body .

Result of Action

The formation of complexes between Pt(phen)Cl2 and its target molecules can lead to changes in their structure and function. This can have a variety of molecular and cellular effects, depending on the specific targets and the nature of the complexes formed .

Action Environment

The action, efficacy, and stability of Pt(phen)Cl2 can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the solvent used, and its stability can be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

Dichloro(1,10-phenanthroline)platinum(II) can interact with various biomolecules in biochemical reactions . It can undergo ligand exchange reactions in solution with other ligands or compounds, forming complexes between ligands . It has a strong affinity for amino acids, DNA, and other large biomolecules, making it widely used in biochemical research .

Cellular Effects

Given its strong affinity for biomolecules such as DNA , it may influence cell function by interacting with these molecules.

Molecular Mechanism

The molecular mechanism of Dichloro(1,10-phenanthroline)platinum(II) is complex and multifaceted. It is known to form adducts with ternary Pt(III)-amino acid- aromatic diimine complexes and flavin mononucleotide . These interactions could potentially influence enzyme activity, gene expression, and other molecular processes.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Given its strong affinity for amino acids and DNA , it may interact with enzymes and cofactors involved in these metabolic pathways.

Transport and Distribution

Given its solubility in organic solvents , it may be transported and distributed via these solvents.

Subcellular Localization

Given its strong affinity for DNA , it may localize to the nucleus where DNA is located.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(1,10-phenanthroline)platinum(II) can be synthesized by reacting platinum(II) chloride with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves heating the mixture to facilitate the formation of the coordination complex . The general reaction is as follows: [ \text{PtCl}2 + \text{C}{12}\text{H}{8}\text{N}2 \rightarrow \text{C}{12}\text{H}{8}\text{Cl}_2\text{N}_2\text{Pt} ]

Industrial Production Methods: While specific industrial production methods for Dichloro(1,10-phenanthroline)platinum(II) are not widely documented, the synthesis generally follows the laboratory preparation route with potential scaling adjustments to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Dichloro(1,10-phenanthroline)platinum(II) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.

Coordination Reactions: It forms complexes with other metal ions and ligands, often used in the synthesis of mixed-metal complexes.

Common Reagents and Conditions:

Ligand Exchange: Common reagents include other ligands such as bipyridine or ethylenediamine, typically under mild heating conditions.

Coordination Complex Formation: Reagents include other metal salts and organic ligands, often in an organic solvent medium.

Major Products:

Mixed-Metal Complexes: Incorporating platinum and other metal centers.

Chelating Complexes: With ligands such as di-fluoro-substituted thiourea.

Scientific Research Applications

Dichloro(1,10-phenanthroline)platinum(II) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Dichloro(1,10-phenanthroline)palladium(II): Similar in structure but with palladium instead of platinum, used in cross-coupling reactions.

cis-Dichlorobis(pyridine)platinum(II): Another platinum-based complex with different ligands, used in catalysis.

Dichloro(ethylenediamine)platinum(II): Known for its use in chemotherapy as cisplatin.

Uniqueness: Dichloro(1,10-phenanthroline)platinum(II) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a variety of ligands and metal centers, making it versatile in both research and industrial applications .

Properties

IUPAC Name |

dichloroplatinum;1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2ClH.Pt/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONLGUDYJIAGQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18432-95-6 | |

| Record name | Dichloro(1,10-phenanthroline)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18432-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)